molecular formula C15H14O3 B5770731 1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone CAS No. 302918-16-7

1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone

Cat. No.: B5770731
CAS No.: 302918-16-7
M. Wt: 242.27 g/mol
InChI Key: OPBRIMFSNKPBBC-UHFFFAOYSA-N
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Description

1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone is an organic compound with a complex structure that includes both hydroxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,4-dihydroxybenzaldehyde with 2-methylphenylacetic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxy groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone can be compared with other similar compounds, such as:

    1-(2,4-dihydroxyphenyl)-2-phenylethanone: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-(2,4-dihydroxyphenyl)-2-(4-methylphenyl)ethanone: The position of the methyl group is different, potentially leading to variations in chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-4-2-3-5-11(10)8-14(17)13-7-6-12(16)9-15(13)18/h2-7,9,16,18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBRIMFSNKPBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302918-16-7
Record name 1-(2,4-DIHYDROXYPHENYL)-2-(2-METHYLPHENYL)ETHANONE
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